2-Thiazoleacetic acid
Overview
Description
2-Thiazoleacetic acid is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
2-Thiazoleacetic acid, also known as Thiazol-2-yl-acetic acid, is a compound that has shown promise in the treatment of various conditions . The primary targets of this compound are cells that destroy bone tissue . It has been found to suppress the differentiation of these cells and exhibit antiresorptive activity . Furthermore, it has been found to inhibit the transport of dopamine and act as a casein kinase inhibitor .
Mode of Action
The compound interacts with its targets by binding to the active sites of the enzymes or receptors involved . This interaction results in changes in the biochemical processes within the cells, leading to the suppression of cell differentiation and the inhibition of dopamine transport .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of cells that destroy bone tissue, potentially affecting pathways related to bone resorption . Additionally, by inhibiting the transport of dopamine, it may impact dopamine-related pathways in the nervous system .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of cell differentiation, inhibition of dopamine transport, and potential antiresorptive activity . These effects could potentially lead to therapeutic benefits in the treatment of conditions such as bone disorders and neurological diseases .
Biochemical Analysis
Biochemical Properties
Thiazoles, including 2-Thiazoleacetic acid, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties
Cellular Effects
Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines , suggesting that this compound may also influence cell function and cellular processes
Molecular Mechanism
Thiazole derivatives have been synthesized and reported to exhibit potent effects on prostate cancer . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiazoleacetic acid typically involves a three-step method based on retrosynthetic analysis. The process begins with the formation of thiazole rings from thioamides using the Hantsch reaction. This is followed by thionation using Lawesson’s reagent to convert amides into thioamides. Finally, iminosulfonylation is carried out to obtain the desired product .
Industrial Production Methods: In industrial settings, the preparation of high-purity this compound involves adding diketene into dichloromethane, followed by the addition of an inorganic acid catalyst and bromine. The mixture is then treated with chlorine, and the resulting halide is reacted with thiourea in a methanol-water solvent. The crude product is purified through a series of steps, including decoloration, filtration, and drying .
Chemical Reactions Analysis
2-Thiazoleacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring into thiazolidine derivatives.
Common reagents used in these reactions include Lawesson’s reagent for thionation and sulfonyl chlorides for iminosulfonylation. Major products formed from these reactions include thioamides and sulfonyl amidines .
Scientific Research Applications
2-Thiazoleacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a valuable reagent in organic synthesis, particularly in the formation of thiazole-containing compounds.
Biology: The compound exhibits various biological activities, including anti-inflammatory, antiproliferative, and antiresorptive effects.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-Thiazoleacetic acid can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
Thiazole-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Thiazole-2-carboxamide: Exhibits anti-inflammatory and analgesic activities.
The uniqueness of this compound lies in its specific combination of biological activities and its versatility in synthetic applications.
Properties
IUPAC Name |
2-(1,3-thiazol-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c7-5(8)3-4-6-1-2-9-4/h1-2H,3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTMFYBABGJSBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188937-16-8 | |
Record name | 188937-16-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there efficient synthetic methods available for 2-Thiazoleacetic acid derivatives?
A2: Yes, research has described an efficient method for synthesizing this compound N-sulfonyl amidines. [] While the specific details of this method are not provided in the abstract, this finding suggests the availability of effective synthetic routes for creating a variety of this compound derivatives. This is crucial for exploring structure-activity relationships and developing new compounds with improved pharmacological properties.
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